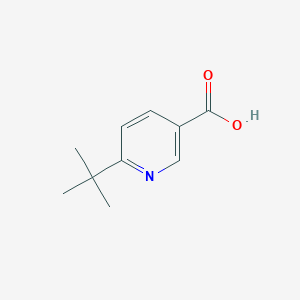
Ácido 6-(terc-butil)nicotínico
Descripción general
Descripción
6-(tert-Butyl)nicotinic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(tert-Butyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-Butyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultura: Mejora de la resistencia de los cultivos
El ácido 6-(terc-butil)nicotínico ha sido estudiado por sus efectos en el metaboloma del tabaco de hoja seca y las comunidades microbianas de la rizosfera . Influye en la germinación, el crecimiento y el desarrollo de cultivos como el tabaco al afectar las comunidades microbianas del suelo, lo que podría tener implicaciones para gestionar los obstáculos del cultivo continuo .
Farmacología: Desarrollo de fármacos
En farmacología, el ácido 6-(terc-butil)nicotínico se utiliza como bloque de construcción para la síntesis de fármacos. Sus propiedades lo convierten en un candidato para crear compuestos con posibles efectos terapéuticos . Se está explorando su papel en la síntesis de nuevos derivados del ácido nicotínico para diversas aplicaciones medicinales .
Ciencia de materiales: Síntesis de polímeros
Este compuesto se utiliza en la ciencia de materiales para la síntesis de polímeros y otros materiales complejos. Su estabilidad y reactividad en diversas condiciones lo convierten en un componente valioso para crear nuevos materiales con propiedades deseadas .
Bioquímica: Estudios metabólicos
El ácido 6-(terc-butil)nicotínico desempeña un papel en la investigación bioquímica, particularmente en los estudios metabólicos. Se puede utilizar para investigar las vías metabólicas y las funciones enzimáticas debido a su participación en reacciones bioquímicas clave .
Aplicaciones industriales: Fabricación de productos químicos
Industrialmente, el ácido 6-(terc-butil)nicotínico se utiliza en la fabricación de productos químicos, donde sirve como intermedio en varios procesos sintéticos. Su robustez lo hace adecuado para la producción química a gran escala .
Aplicaciones ambientales: Química verde
El compuesto también es relevante en aplicaciones ambientales, particularmente en química verde, donde se utiliza para desarrollar métodos de producción ecológicos para el ácido nicotínico, con el objetivo de reducir el impacto ambiental de los procesos industriales .
Química analítica: Cromatografía
En química analítica, el ácido 6-(terc-butil)nicotínico se utiliza como compuesto estándar o de referencia en técnicas de cromatografía para identificar y cuantificar sustancias dentro de una muestra debido a sus propiedades químicas distintas .
Estudios de biodegradación: Evaluación del impacto ambiental
Está involucrado en estudios que evalúan la biodegradación de compuestos orgánicos, lo que ayuda a comprender el impacto ambiental de diversas sustancias y sus productos de descomposición <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0
Mecanismo De Acción
Biochemical Pathways
For instance, nicotinic acid is known to be metabolized via the Preiss-Handler pathway into nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .
Pharmacokinetics
Some properties can be inferred from its structure and related compounds It’s likely to have high gastrointestinal absorption and permeability across the blood-brain barrier
Análisis Bioquímico
Biochemical Properties
It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions as a precursor to NAD+ and NADP+, important coenzymes in redox reactions . The tert-butyl group in 6-(tert-Butyl)nicotinic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Nicotinic acid has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It would be interesting to investigate whether the tert-butyl group in 6-(tert-Butyl)nicotinic acid modulates these effects.
Molecular Mechanism
Nicotinic acid, however, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
No studies have been conducted to investigate the dosage effects of 6-(tert-Butyl)nicotinic acid in animal models. Studies on nicotinic acid have shown that its effects can vary with different dosages .
Metabolic Pathways
Nicotinic acid is involved in the NAD+ and NADP+ biosynthesis pathways . Whether 6-(tert-Butyl)nicotinic acid participates in these or other metabolic pathways remains to be determined.
Transport and Distribution
The transport and distribution of 6-(tert-Butyl)nicotinic acid within cells and tissues have not been studied. Nicotinic acid is known to be transported across cell membranes by specific transporters
Propiedades
IUPAC Name |
6-tert-butylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGXKEVUQXTBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619660 | |
| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832715-99-8 | |
| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

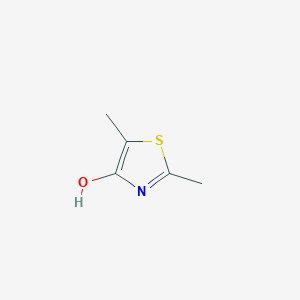
![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
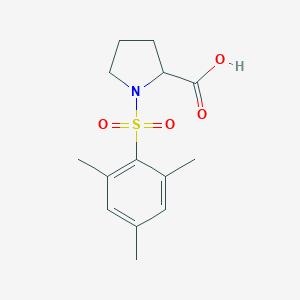
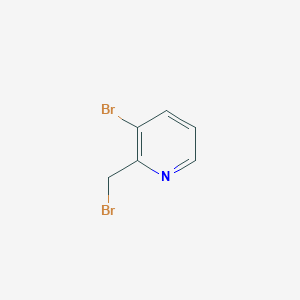

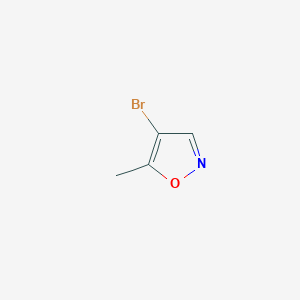
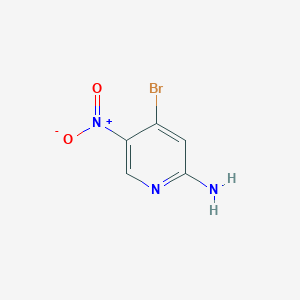
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)

